molecular formula C31H46O2 B021519 VITAMIN K1 CAS No. 79083-00-4

VITAMIN K1

Cat. No.: B021519
CAS No.: 79083-00-4
M. Wt: 450.7 g/mol
InChI Key: MBWXNTAXLNYFJB-NKFFZRIASA-N
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Description

It plays a crucial role in the human body, particularly in the process of blood clotting and bone metabolism . Phylloquinone is an essential nutrient that must be obtained through diet as the human body cannot synthesize it.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phylloquinone can be synthesized through several chemical routes. One common method involves the condensation of 2-methyl-1,4-naphthoquinone with phytol, a diterpene alcohol . The reaction typically requires acidic conditions and a catalyst to facilitate the condensation process.

Industrial Production Methods: In industrial settings, phylloquinone is produced through a multi-step synthesis process. The starting material, 2-methyl-1,4-naphthoquinone, is first prepared through a series of chemical reactions. This intermediate is then condensed with phytol under controlled conditions to yield phylloquinone . The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Phylloquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Phylloquinone is part of the vitamin K family, which includes several similar compounds:

    Menaquinone (Vitamin K2): Unlike phylloquinone, menaquinone is synthesized by bacteria and is found in fermented foods and animal products.

    Menadione (Vitamin K3): This is a synthetic form of vitamin K that is used in animal feed and some supplements.

Phylloquinone is unique in its role in photosynthesis and its dietary importance for humans. Its presence in green leafy vegetables makes it a primary source of vitamin K for most people .

Biological Activity

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin crucial for various biological processes in the human body. Its primary role has traditionally been associated with blood coagulation; however, emerging research highlights its multifaceted biological activities beyond this classic function. This article delves into the biological activity of this compound, encompassing its mechanisms, physiological roles, and implications for health.

Vitamin K exists in two main forms: K1 (phylloquinone) and K2 (menaquinones). Phylloquinone is predominantly found in green leafy vegetables and is essential for the synthesis of certain proteins required for blood coagulation and other physiological functions. The naphthoquinone ring structure of Vitamin K is fundamental to its biological activity, facilitating its role as a cofactor in various enzymatic reactions.

2.1 γ-Carboxylation

One of the most critical functions of this compound is its involvement in the γ-carboxylation of specific proteins, which is vital for their activity. This post-translational modification occurs in the endoplasmic reticulum and is essential for proteins involved in coagulation, such as prothrombin and factors VII, IX, and X. The process requires Vitamin K hydroquinone, which is generated from phylloquinone through a series of enzymatic reactions involving vitamin K epoxide reductase (VKOR) .

2.2 Calcium Binding

Vitamin K-dependent proteins (VKDPs), which include osteocalcin and matrix Gla-protein (MGP), require γ-carboxylation to bind calcium effectively. This binding is crucial for bone mineralization and vascular health, preventing calcification in soft tissues .

3.1 Blood Coagulation

The most well-known role of this compound is in blood coagulation. It activates several clotting factors necessary for hemostasis. Deficiency in Vitamin K can lead to increased bleeding risk due to impaired synthesis of these factors .

3.2 Bone Health

Research indicates that this compound plays a significant role in bone metabolism by regulating osteocalcin, a protein that helps bind calcium to the bone matrix. Adequate levels of Vitamin K are associated with improved bone mineral density and reduced fracture risk .

StudyFindings
Geleijnse et al., 2004 Higher dietary intake of Vitamin K was linked to lower hip fracture rates among elderly women.
Iwamoto et al., 2006 Supplementation with Vitamin K2 improved bone mineral density in postmenopausal women with osteoporosis.

3.3 Cardiovascular Health

This compound may also contribute to cardiovascular health by preventing vascular calcification through the activation of MGP, which inhibits calcification in arteries . Studies suggest that higher dietary intake of Vitamin K is associated with lower risk of coronary heart disease .

4. Antioxidant Properties

Recent studies have identified antioxidant properties of this compound, suggesting it may help mitigate oxidative stress by reducing reactive oxygen species (ROS) production in cells . This activity could have implications for neuroprotection and reducing inflammation.

5. Absorption and Bioavailability

This compound absorption occurs primarily in the proximal small intestine and is enhanced by dietary fats and bile acids. The efficiency of absorption can be influenced by various factors, including the presence of other lipophilic vitamins like E .

FactorImpact on Absorption
Dietary Fats Enhances absorption
Bile Acids Necessary for emulsification
Other Vitamins Can compete for absorption sites

6. Case Studies

Several case studies have provided insights into the clinical implications of Vitamin K deficiency:

  • Case Study 1: A patient with malabsorption syndrome exhibited significant bruising and prolonged bleeding times due to low levels of this compound, highlighting its importance in coagulation.
  • Case Study 2: An elderly woman on long-term anticoagulant therapy experienced fractures related to osteoporosis; her condition improved with Vitamin K supplementation.

7. Conclusion

This compound exhibits a diverse range of biological activities beyond its classical role in coagulation, influencing bone health, cardiovascular function, and cellular antioxidant defenses. Continued research into its mechanisms may unveil further therapeutic potentials for various health conditions.

Properties

IUPAC Name

2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione
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InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1
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InChI Key

MBWXNTAXLNYFJB-NKFFZRIASA-N
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Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C
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Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C
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Molecular Formula

C31H46O2
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DSSTOX Substance ID

DTXSID8023472
Record name Phytonadione
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Molecular Weight

450.7 g/mol
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Physical Description

Yellow viscous liquid; [Merck Index] Dark yellow or green viscous liquid; [Sigma-Aldrich MSDS], Solid
Record name Phytonadione
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Boiling Point

140-145 °C @ 0.001 mm Hg
Record name Phylloquinone
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Solubility

Insoluble in water, Colorless oil; UV max (95% alcohol): 259, 305 nm (log Em 3.79, 3.31); insol in water /2,3-Epoxide/, Insoluble in water; sparingly soluble in methanol; sol in ethanol; sol in acetone, benzene, petroleum ether, hexane, and dioxane; sol in chloroform, and other fat solvents; sol in vegetable oils, SOL IN FATS
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Density

0.964 @ 25 °C/25 °C
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Mechanism of Action

Vitamin K is a cofactor of gamma-carboxylase. Gamma carboxylase attaches carboxylic acid functional groups to glutamate, allowing precursors of factors II, VII, IX, and X to bind calcium ions. Binding of calcium ions converts these clotting factors to their active form, which are then secreted from hepatocytes into the blood, restoring normal clotting function. Vitamin K may also carboxylate matrix proteins in chondrocytes, inhibiting calcification of joints, and may increase type II collagen. The role of vitamin K in osteroarthritis, bone density, and vascular calcification is currently under investigation., Vit k is necessary for formation of prothrombinogen & other blood clotting factors in liver. During clotting, circulating prothrombin is required for production of thrombin; in turn, thrombin converts fibrinogen to fibrin, network of which constitutes clot. /vit k/, In normal animals and man, phyltonadione ... /is/ virtually devoid of pharmacodynamic activity. In Animals and man deficient in vitamin k, the pharmacological action of vitamin k is identical to its normal physiological function, that is, to promote hepatic biosynthesis of prothrombin (factor ii), proconvertin (factor vii), plasma thromboplastin component (ptc, christmas factor, factor ix), and Stuart factor (factor x)., On the basis of studies of microsomal metabolism in vitro and studies in rats and mice in vivo, /it was suggested/ that vitamin K may be mutagenic by affecting the mixed-function oxidase system which metabolizes benzo(a)pyrene. Phylloquinone at a high concentration (200 umol/l) inhibited the conversion of benzo(a)pyrene to its more polar metabolites, ... . Paradoxically, at a lower concentration of phylloquinone (25 umol/l), ... the metabolism of benzo(a)pyrene was increased. In this system, therefore, .... phylloquinone could either potentiate or inhibit it, depending on the concentration. This overall weaker inhibitory effect of phylloquinone could be due to the low solubility of this lipophilic compound, but it is difficult to explain the mechanism of the enhanced metabolism of benzo(a)pyrene at lower concentrations of phylloquinone.
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Impurities

Commercial preparations may contain up to 20% of the cis isomer., Commercially available phylloquinone (vitamin K1) is prepared synthetically and may contain not only 2',3'-trans-phylloquinone (not less than 75%), but also 2',3'-cis-phylloquinone and trans-epoxyphylloquinone (not more than 4.0 percent). Phylloquinone occurs in nature only as the 2',3'-trans-7R,11R-stereoisomer.
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Color/Form

Yellow viscous oil, LIGHT-YELLOW SOLIDS OR OILS, Pale yellow oil or yellow crystals, Clear, yellow to amber, viscous, odourless liquid

CAS No.

79083-00-4, 84-80-0, 11104-38-4
Record name rel-2-Methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]-1,4-naphthalenedione
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Melting Point

-20 °C, CRYSTALS, MP: 62-63 °C /DIACETYL-DIHYDRO DERIVATIVE/
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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